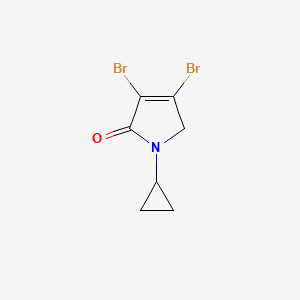

3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one

Description

3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one (CAS: 1706451-17-3) is a brominated pyrrolone derivative characterized by a cyclopropyl substituent at the N1 position and bromine atoms at the C3 and C4 positions of the pyrrolone ring. Its molecular formula is estimated as C₇H₇Br₂NO, with a molecular weight of approximately 281.95 g/mol.

Properties

Molecular Formula |

C7H7Br2NO |

|---|---|

Molecular Weight |

280.94 g/mol |

IUPAC Name |

3,4-dibromo-1-cyclopropyl-2H-pyrrol-5-one |

InChI |

InChI=1S/C7H7Br2NO/c8-5-3-10(4-1-2-4)7(11)6(5)9/h4H,1-3H2 |

InChI Key |

HBZYIIDYTYJNBX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2CC(=C(C2=O)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one typically involves the bromination of a cyclopropylpyrrole precursor. The reaction conditions may include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.

Industrial Production Methods

Industrial production methods for such compounds would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

Reduction Reactions: The compound can be reduced to remove the bromine atoms.

Oxidation Reactions: The pyrrole ring can be oxidized under certain conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated pyrrole derivative.

Scientific Research Applications

3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one may have applications in various fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in the study of biological systems and as a probe for biochemical pathways.

Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s key structural analogs include:

| Compound Name | Substituent (N1 Position) | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| 3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one | Cyclopropyl | ~281.95 | 1706451-17-3 | High similarity score (0.90); cyclopropyl may enhance conjugation rigidity |

| 3,4-Dibromo-1-phenyl-1H-pyrrol-2(5H)-one | Phenyl | 316.98 | 1706439-90-8 | Bulkier aromatic substituent; higher molecular weight |

| 3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one | Pyridinyl | ~298.97 | 1706461-36-0 | Nitrogen-rich substituent; discontinued status limits current applications |

| 1-Benzyl-3-(3,4-dimethylphenyl)-... (Compound 32) | Benzyl | Not reported | - | Non-brominated; exhibits antiestrogenic activity |

- Cyclopropyl vs.

- Pyridinyl Substituent : The pyridinyl analog’s nitrogen atom may enhance solubility or coordination properties, but its discontinued status () limits further exploration .

- Non-brominated Analogs (): Compounds like 32–35 lack bromine but feature hydroxyl and aryl groups, enabling hydrogen bonding and biological activity (e.g., antiestrogenic effects) .

Physicochemical and Electronic Properties

- Bromine Effects : The electron-withdrawing bromine atoms increase electrophilicity and may reduce HOMO-LUMO gaps, critical for semiconductor applications .

- Cyclopropyl Impact : The cyclopropyl group’s sp³ hybridization and ring strain could distort the π-conjugated system, altering charge mobility compared to planar phenyl or pyridinyl analogs .

Biological Activity

3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one, with the CAS number 1706451-17-3, is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, particularly focusing on its antibacterial and antifungal activities, as well as other relevant pharmacological effects.

- Molecular Formula : C7H7Br2NO

- Molecular Weight : 280.94 g/mol

- Structure : The compound features a pyrrole ring substituted with bromine atoms and a cyclopropyl group, which may influence its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds containing halogen substituents, such as bromine, can exhibit significant antibacterial properties. The following table summarizes findings related to the antibacterial activity of 3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.0039 mg/mL | High activity |

| Escherichia coli | 0.025 mg/mL | Moderate activity |

| Pseudomonas aeruginosa | Not tested | - |

In vitro tests have demonstrated that the compound displays potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, with complete bactericidal effects observed within 8 hours of exposure .

Antifungal Activity

The antifungal properties of this compound have also been investigated. While specific data on 3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one is limited, research on similar pyrrole derivatives suggests potential antifungal activity. For instance, pyrrolidine alkaloids have shown varying degrees of antifungal effectiveness against common pathogens like Candida albicans and Aspergillus niger.

The biological activity of halogenated compounds is often attributed to their ability to disrupt cellular processes in microorganisms. For example:

- Cell Membrane Disruption : Halogenated compounds can integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : These compounds may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various pyrrole derivatives, including 3,4-Dibromo-1-cyclopropyl-1H-pyrrol-2(5H)-one. The results indicated that the compound exhibited significant inhibition against S. aureus and E. coli, supporting its potential use in developing new antibacterial agents .

Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of pyrrole derivatives has shown that the presence of bromine enhances biological activity by increasing lipophilicity and facilitating membrane penetration . This highlights the importance of chemical modifications in enhancing the pharmacological profile of such compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.